molecular formula C20H20BrN3O4S B3203556 3-(3-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole CAS No. 1021261-20-0

3-(3-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B3203556
CAS No.: 1021261-20-0
M. Wt: 478.4 g/mol
InChI Key: YCIQHAMNXBIRFV-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its bromophenyl and methoxyphenyl groups attached to a piperidinyl ring, which is further connected to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxadiazole structure. One common approach is the cyclization of a hydrazide derivative with a suitable carboxylic acid or its derivatives under acidic or basic conditions. The bromophenyl and methoxyphenyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

  • Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Bromophenol derivatives from oxidation.

  • Amines from reduction.

  • Substituted methoxyphenyl derivatives from nucleophilic substitution.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Its derivatives are being explored for therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the manufacture of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

  • 3-(3-Bromophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole

  • 3-(3-Bromophenyl)-5-(1-(4-methoxybenzoyl)piperidin-4-yl)-1,2,4-oxadiazole

Uniqueness: The presence of the methoxy group on the phenyl ring in this compound enhances its solubility and biological activity compared to similar compounds without this group. Additionally, the specific arrangement of the piperidinyl and oxadiazole rings contributes to its unique chemical properties and reactivity.

This comprehensive overview highlights the significance of 3-(3-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole in scientific research and its potential applications across various fields

Properties

IUPAC Name

3-(3-bromophenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4S/c1-27-17-5-7-18(8-6-17)29(25,26)24-11-9-14(10-12-24)20-22-19(23-28-20)15-3-2-4-16(21)13-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIQHAMNXBIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
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3-(3-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
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3-(3-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
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3-(3-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
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3-(3-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
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3-(3-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole

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